molecular formula C20H23BrN2O3 B4746441 3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide

3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B4746441
M. Wt: 419.3 g/mol
InChI Key: UNAOUTLVBSITJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. This compound is also known as BPEPB and is a member of the benzamide family of compounds.

Mechanism of Action

The exact mechanism of action of BPEPB is not fully understood, but it is believed to exert its anticancer activity by inhibiting the growth and proliferation of cancer cells. BPEPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It is also thought to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPEPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. BPEPB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, BPEPB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using BPEPB in lab experiments include its potent anticancer activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential as an anti-inflammatory agent. However, the limitations of using BPEPB in lab experiments include its complex synthesis process, its relatively high cost, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on BPEPB. One area of research could focus on optimizing the synthesis process to improve yields and purity. Another area of research could investigate the potential of BPEPB as a treatment for other diseases, such as inflammatory disorders. Further research could also focus on elucidating the mechanism of action of BPEPB and identifying potential targets for its anticancer and anti-inflammatory activity.

Scientific Research Applications

BPEPB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BPEPB has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-3-5-9-19(24)22-15-7-6-8-16(13-15)23-20(25)14-10-11-18(26-4-2)17(21)12-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAOUTLVBSITJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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